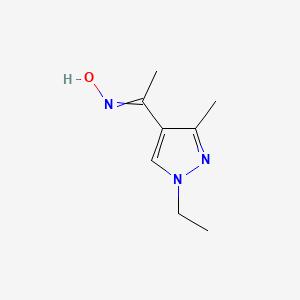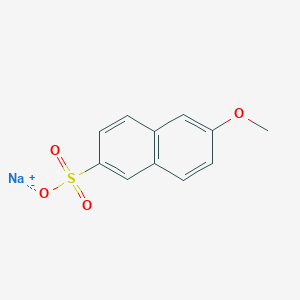
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime is a chemical compound with the molecular formula C8H13N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime typically involves the reaction of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: The parent compound without the oxime group.
1-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)ethanone: A similar compound with a phenyl group instead of an ethyl group.
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone hydrazone: A derivative with a hydrazone group instead of an oxime group.
Uniqueness
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3 |
Clé InChI |
FQLDKBZQXIEXLY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B11725305.png)
![N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide](/img/structure/B11725322.png)
![N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B11725328.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)
![2-Sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11725333.png)

![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)

![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)
![{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine](/img/structure/B11725350.png)

